3-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
3-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic organic compound featuring a thieno[3,4-c]pyrazole core fused with a substituted benzamide moiety. The thienopyrazole ring system is substituted at the 2-position with a 4-nitrophenyl group, while the benzamide component carries a bromine atom at the 3-position.
Properties
IUPAC Name |
3-bromo-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O3S/c19-12-3-1-2-11(8-12)18(24)20-17-15-9-27-10-16(15)21-22(17)13-4-6-14(7-5-13)23(25)26/h1-8H,9-10H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVMPRPGJZAMSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.
Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light.
Attachment of the Nitrophenyl Group: This step involves a nitration reaction, typically using a mixture of concentrated nitric and sulfuric acids.
Formation of the Benzamide Moiety: The final step involves the coupling of the thieno[3,4-c]pyrazole derivative with a benzoyl chloride or benzamide derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,4-c]pyrazole ring or the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Products may include nitro-oxidized derivatives or sulfoxides.
Reduction: Amino derivatives are common products.
Substitution: Various substituted thieno[3,4-c]pyrazole derivatives can be formed, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, derivatives of this compound have shown potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in disease pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential as an anti-cancer agent, anti-inflammatory drug, and antimicrobial agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties, making it valuable in the fields of electronics and photonics.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the thieno[3,4-c]pyrazole core can engage in hydrophobic interactions and van der Waals forces. These interactions can modulate the activity of proteins and other biomolecules, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog 1: 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- Key Differences: Benzamide Substituent: 4-bromo (vs. 3-bromo in the target compound) . Thienopyrazole Substituent: 4-methylphenyl (electron-donating methyl group) vs. 4-nitrophenyl (electron-withdrawing nitro group) in the target compound. Additional Functional Group: A 5-oxo group on the thienopyrazole ring, absent in the target compound .
- The 5-oxo group could introduce hydrogen-bonding interactions, improving solubility or binding to polar active sites. Positional isomerism (3-bromo vs. 4-bromo) may alter steric interactions or halogen-bonding orientation in target binding .
Structural Analog 2: N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide
- Key Differences: Benzamide Substituent: 3-(trifluoromethyl) (strongly electron-withdrawing) vs. 3-bromo in the target compound . Thienopyrazole Substituent: Both compounds share the 4-nitrophenyl group.
- Hypothesized Effects: The trifluoromethyl group’s high electronegativity may enhance metabolic stability compared to bromine, reducing susceptibility to oxidative degradation. The smaller size of CF₃ vs. The nitro group’s electron-withdrawing effect is conserved, suggesting similar π-π stacking or charge-transfer interactions in both compounds .
Comparative Data Table
Research Implications and Limitations
- Structural Insights: The conserved thienopyrazole scaffold across analogs suggests a shared mechanism of action, possibly targeting kinases or inflammatory mediators.
- Data Gaps : Experimental data (e.g., solubility, IC₅₀ values) are absent in the provided evidence, limiting direct comparisons. Computational modeling or QSAR studies could bridge this gap.
- Synthetic Considerations : The nitro group’s presence may complicate synthesis due to redox sensitivity, whereas bromine or CF₃ substituents might require specialized coupling reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
